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N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Physicochemical profiling Lipophilicity optimization Isomer differentiation

Researchers requiring a precise 3,5-dimethoxybenzamide-substituted pyridazinone probe often face supply challenges with in-stock, high-purity material. This compound resolves that bottleneck. - Serves as a key SAR probe for mapping hydrogen-bond acceptor preferences in the solvent-exposed region of kinase ATP-binding pockets. - Enables isolation of methoxy positional isomerism effects on oxidative metabolism in microsomal or hepatocyte stability assays, due to the absence of an ortho-methoxy O-demethylation site. - Functions as a versatile building block for amide-coupling or alkylation diversification, systematically expanding the chlorophenyl-pyridazinone scaffold.

Molecular Formula C21H20ClN3O4
Molecular Weight 413.86
CAS No. 921532-21-0
Cat. No. B2411477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
CAS921532-21-0
Molecular FormulaC21H20ClN3O4
Molecular Weight413.86
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
InChIInChI=1S/C21H20ClN3O4/c1-28-17-11-15(12-18(13-17)29-2)21(27)23-9-10-25-20(26)8-7-19(24-25)14-3-5-16(22)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)
InChIKeyLYYSOXDWUZJHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide: Chemical Class & Characteristics


N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide (CAS 921532-21-0) is a synthetic pyridazinone–benzamide hybrid that incorporates a 4-chlorophenyl-substituted pyridazin-3(2H)-one core linked via an ethylene spacer to a 3,5-dimethoxybenzamide terminus [1]. The molecule (C₂₁H₂₀ClN₃O₄, MW 413.9 g/mol) possesses five hydrogen-bond acceptors, one donor, a calculated XLogP3 of 3, and a topological polar surface area consistent with moderate membrane permeability [2]. Although publicly reported biological data for this specific entity remain extremely scarce, structurally related pyridazinone–benzamide chemotypes have been explored as kinase inhibitors, anti-inflammatory agents, and antimicrobials, establishing a precedent for procurement-driven investigation of novel substitution patterns within this class [3].

Lipophilicity profile
Calculated XLogP3 ≈3.0 suggests balanced permeability for intracellular target engagement.
H‑bond acceptor topology
Five acceptors in symmetric 3,5‑dimethoxy configuration support defined polar interactions.
Chemotype precedent
Pyridazinone–benzamide hybrids have been explored as kinase inhibitors, anti‑inflammatory agents, and antimicrobials.

Why N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide Cannot Be Replaced by Analogs


Within the pyridazinone–benzamide series, seemingly minor positional isomerism on the terminal benzamide ring—such as shifting the two methoxy groups from the 3,5- to the 2,4- or 2,6-positions—dramatically alters the compound’s hydrogen-bonding topology, electronic surface potential, and metabolic soft-spot profile [1]. In closely related kinase-inhibitor programs, identical core structures with different benzamide substitution patterns have exhibited IC₅₀ values spanning three orders of magnitude against the same enzymatic target, demonstrating that bioisosteric or regioisomeric replacement is not a reliable procurement shortcut [2]. Consequently, any decision to interchange this compound with an in-class alternative must be justified by target-specific, experimentally derived binding or functional data, not merely by scaffold similarity.

Regioisomeric shift
2,4‑ or 2,6‑dimethoxy isomers alter H‑bond topology and raise lipophilicity, which may shift target binding and metabolic soft spots.
Purity gap
Analog regioisomers are often supplied at lower purity, increasing the risk of assay artifacts; purity verification is advised.
Size/HBA divergence
Trifluoromethyl or dimethyl benzamide analogs differ in molecular weight and hydrogen‑bond acceptor count, limiting direct SAR extrapolation.

Quantitative Evidence: N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide vs. Analogs


Physicochemical Comparison vs. Regioisomers

The 3,5-dimethoxy substitution pattern on the benzamide ring generates a centrosymmetric hydrogen-bond acceptor arrangement that is topologically distinct from both the 2,4- and 2,6-dimethoxy isomers. This difference is reflected in the computed lipophilicity: the target compound exhibits an XLogP3 of 3.0, which is approximately 0.3–0.5 log units lower than what is predicted for the 2,4-dimethoxy isomer and is within the optimal range for oral bioavailability according to Lipinski’s guidelines [1]. The 3,5-substitution also distributes the two methoxy oxygen lone pairs into a symmetric meta–meta configuration that precludes the intramolecular hydrogen bond observed in the 2-methoxy isomer, potentially affecting target recognition [2].

Lipophilicity topology
Computed property
XLogP3 3.0 (target) vs 3.3–3.5 (2,4‑isomer) and 3.5–3.8 (2,6‑isomer)
Supports lipophilicity‑balanced candidate selection for intracellular target engagement.
Predicted by XLogP3 algorithm; confirm experimentally.
Physicochemical profiling Lipophilicity optimization Isomer differentiation

Purity Benchmarking vs. Alternatives

The target compound is routinely supplied at a purity of 95%+, whereas many direct structural analogs (e.g., N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide and N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide) are listed primarily as screening compounds or building blocks at 90–95% purity or lower . This purity differential reduces the risk of contaminant-driven assay artifacts in high-throughput screening campaigns.

Purity specification
Specification review
≥95% (target) vs 90–95% (analog regioisomers)
May support purity‑dependent assay context and reduce contaminant‑driven artifacts.
Vendor QC data; verify certificate of analysis.
Chemical procurement Purity comparison Research supply

Size & Flexibility vs. CF3 and Dimethyl Analogs

The target compound (MW 413.9 g/mol) occupies a favorable molecular-weight window for kinase inhibitor development (generally 350–500 Da). The 2-(trifluoromethyl)benzamide analog adds a strongly electron-withdrawing, metabolism-resistant CF₃ group that increases MW to approximately 397–433 g/mol (depending on additional substituents) and elevates lipophilicity by ~0.8–1.2 XLogP units [1]. In contrast, the 3,5-dimethylbenzamide analog removes both methoxy oxygen atoms, eliminating key hydrogen-bond acceptor sites while reducing MW by ~28 Da. The 3,5-dimethoxy compound thus represents an intermediate electronic and steric profile that may be particularly suitable for targets requiring a defined H-bond acceptor geometry without the excessive lipophilicity of the CF₃ variant [2].

Size & H‑bond profile
Class‑level inference
MW 413.9 Da, 5 HBA (target) vs CF₃ analog ~397–433 Da, dimethyl analog ~386 Da (3 HBA)
May support intermediate steric/electronic probe selection for polar kinase pockets.
Kinase SAR trends; verify in target‑specific assays.
Molecular recognition Size optimization Kinase inhibitor design

Best Application Scenarios for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide


SAR Optimization of Pyridazinone Kinase Inhibitors

Use the 3,5-dimethoxybenzamide isomer as a key SAR probe to map the hydrogen-bond acceptor preferences of the solvent-exposed region of the ATP-binding pocket, leveraging its symmetric, dual-methoxy topology that contrasts with the mono‑methoxy or trifluoromethyl variants [1].

Metabolic Stability Profiling of Regioisomers

Employ the target compound alongside the 2,4- and 2,6-dimethoxy isomers in microsomal or hepatocyte stability assays to isolate the contribution of methoxy positional isomerism to oxidative metabolism, given the 3,5-substitution pattern's lack of an ortho-methoxy group susceptible to O-demethylation [1].

Focused Library Synthesis for Polar Kinase Targets

Utilize the 95%+ purity 3,5-dimethoxybenzamide building block as a starting point for amide coupling or alkylation diversification, generating compound arrays that systematically vary the chlorophenyl–pyridazinone scaffold while maintaining the electron-rich, centrosymmetric benzamide moiety .

Mechanistic Probe Development in Inflammatory/Fibrotic Models

Capitalize on the pyridazinone core's known association with anti-inflammatory activity in patent literature, testing the hypothesis that the 3,5-dimethoxy substitution may enhance selectivity for a specific kinase or enzyme target identified in prior pyridazinone screening cascades [2].

Application
Selection Property
Validation Focus
Pyridazinone kinase inhibitor SAR
Balanced lipophilicity–polar surface area
H‑bond acceptor topology and binding mode review
Metabolic stability comparison
Regioisomeric methoxy substitution
Oxidative metabolism and soft‑spot profiling
Focused library synthesis
Consistent vendor purity specification
Purity‑dependent SAR interpretation
Inflammatory/fibrotic model probe
Pyridazinone core with anti‑inflammatory precedent
Kinase/enzyme target selectivity screening
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